1H-Imidazol-1-amine hydrochloride
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Overview
Description
1H-Imidazol-1-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “1H-Imidazol-1-amine hydrochloride” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives can block signal reception at certain receptors, leading to a reduced transcription of certain genes .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For instance, some imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific structure. Imidazole itself is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, imidazole is amphoteric in nature, showing both acidic and basic properties , which could influence its action in different pH environments.
Biochemical Analysis
Biochemical Properties
1H-Imidazol-1-amine hydrochloride, like other imidazole derivatives, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical and cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazol-1-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the treatment of the reaction mixture with aqueous hydrochloric acid to yield the desired hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, amines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
1H-Imidazol-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and catalysts.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Comparison with Similar Compounds
1H-Imidazole: The parent compound with similar chemical properties but different biological activities.
2H-Imidazole: Another isomer with distinct reactivity and applications.
Uniqueness: 1H-Imidazol-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
imidazol-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-6-2-1-5-3-6;/h1-3H,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEKVJNQDKJVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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